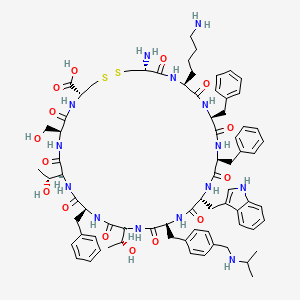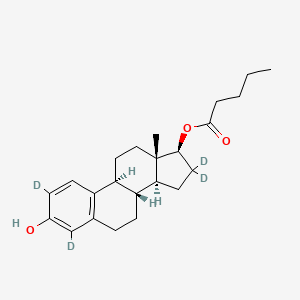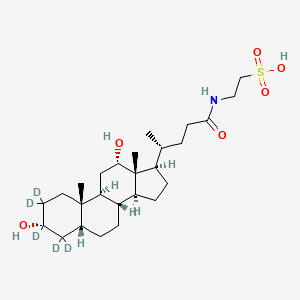
Taurodeoxycholic-2,2,3,4,4-d5 Acid (d5 major)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Taurodeoxycholic acid-d5 is a deuterium-labeled derivative of taurodeoxycholic acid, a bile acid. Bile acids are amphiphilic molecules synthesized from cholesterol in the liver and play a crucial role in the emulsification of lipids. Taurodeoxycholic acid-d5 is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of metabolic pathways and the pharmacokinetics of bile acids .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of taurodeoxycholic acid-d5 involves the incorporation of deuterium atoms into the taurodeoxycholic acid molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Large-scale production of taurodeoxycholic acid-d5 can be achieved through fermentation processes using engineered microbial cell factories. For instance, Escherichia coli can be genetically modified to express enzymes that catalyze the conversion of precursor molecules into taurodeoxycholic acid, followed by deuterium labeling through chemical or enzymatic methods .
化学反应分析
Types of Reactions: Taurodeoxycholic acid-d5 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of taurodeoxycholic acid-d5 can yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
科学研究应用
Taurodeoxycholic acid-d5 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound to study metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the role of bile acids in cellular processes, including apoptosis and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Huntington’s disease and amyotrophic lateral sclerosis.
Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry
作用机制
Taurodeoxycholic acid-d5 exerts its effects through several mechanisms:
Anti-apoptotic Action: Inhibits apoptosis by blocking calcium-mediated apoptotic pathways and caspase-12 activation.
Oxidative Stress Reduction: Decreases the formation of free radicals and protects mitochondrial membranes.
Chemical Chaperone: Acts as a chemical chaperone to maintain protein stability and correct folding
相似化合物的比较
Taurochenodeoxycholic Acid: Another bile acid with similar properties but different molecular targets.
Tauroursodeoxycholic Acid: Known for its neuroprotective and anti-apoptotic activities.
Glycodeoxycholic Acid: A glycine-conjugated bile acid with distinct biological functions
Uniqueness: Taurodeoxycholic acid-d5 is unique due to its deuterium labeling, which makes it a valuable tool in pharmacokinetic studies and metabolic research. The presence of deuterium atoms can alter the metabolic profile and pharmacokinetics of the compound, providing insights into the behavior of bile acids in biological systems .
属性
分子式 |
C26H45NO6S |
|---|---|
分子量 |
504.7 g/mol |
IUPAC 名称 |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,12-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-/m1/s1/i10D2,14D2,18D |
InChI 键 |
AWDRATDZQPNJFN-ILYQYKGZSA-N |
手性 SMILES |
[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)O)C)([2H])[2H])O |
规范 SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




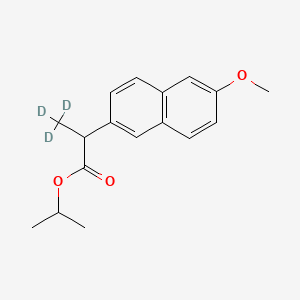
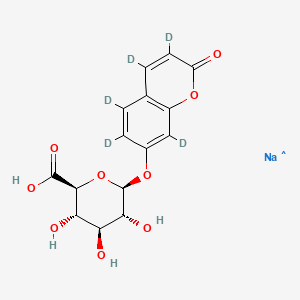
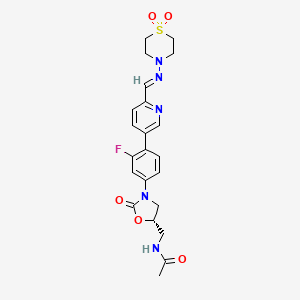
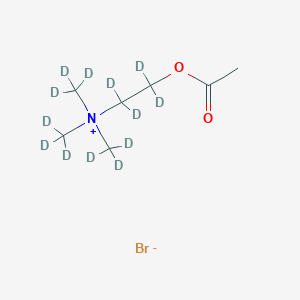
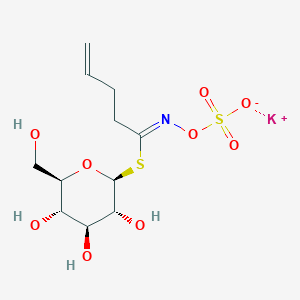
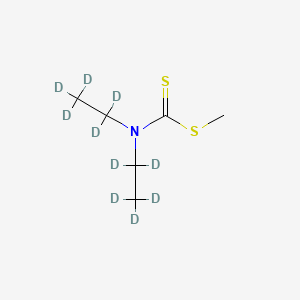
![2-[(1R,4S,8R,10S,13S,16S,28S,34S)-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-28-methyl-2,5,11,14,30,33,36,39-octaoxo-34-pentan-3-yl-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12416503.png)
